molecular formula C23H28N2O6 B587122 3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester CAS No. 239785-37-6

3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester

Cat. No. B587122
CAS RN: 239785-37-6
M. Wt: 428.485
InChI Key: PKJSHTUXTOKIBY-IBGZPJMESA-N
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Description

Synthesis Analysis

Pinacol boronic esters, which could be related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular formula of “3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester” is C17H26BNO4 . Its average mass is 319.204 Da and its monoisotopic mass is 319.195496 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 387.0±25.0 °C at 760 mmHg, and a flash point of 187.8±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Mechanism of Action

The mechanism of action of 3-Boc-N-Cbz-L-Ala-Phe is not well understood. However, it is thought that the Boc protection of the amino acid and the phenylmethyl ester group provide an additional layer of protection, which may help to stabilize the molecule and prevent it from being degraded or degraded by enzymes. Additionally, the phenylmethyl ester group may also provide additional binding sites for other molecules, which could affect the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Boc-N-Cbz-L-Ala-Phe are not well understood. However, it is thought that the Boc protection of the amino acid and the phenylmethyl ester group may provide an additional layer of protection, which may help to stabilize the molecule and prevent it from being degraded or degraded by enzymes. Additionally, the phenylmethyl ester group may also provide additional binding sites for other molecules, which could affect the activity of the molecule.

Advantages and Limitations for Lab Experiments

The use of 3-Boc-N-Cbz-L-Ala-Phe in laboratory experiments has several advantages. The Boc protection of the amino acid and the phenylmethyl ester group provide an additional layer of protection, which may help to stabilize the molecule and prevent it from being degraded or degraded by enzymes. Additionally, the phenylmethyl ester group may also provide additional binding sites for other molecules, which could affect the activity of the molecule. However, there are some limitations to the use of 3-Boc-N-Cbz-L-Ala-Phe in laboratory experiments. The Boc protection of the amino acid and the phenylmethyl ester group may make the molecule more difficult to synthesize and may also limit the number of functional groups that can be attached to the molecule.

Future Directions

The potential applications of 3-Boc-N-Cbz-L-Ala-Phe are numerous, and there are many potential future directions that could be explored. These include further research into the mechanism of action of the molecule, the development of more efficient synthesis methods, the exploration of new applications for the molecule in drug discovery, biochemistry, and medical research, and the development of new derivatives of the molecule with improved biological activity. Additionally, there is potential to explore the use of 3-Boc-N-Cbz-L-Al

Synthesis Methods

3-Boc-N-Cbz-L-Ala-Phe is synthesized by a two-step process. The first step involves the formation of a Boc-protected amine from L-alanine, and the second step involves the addition of a phenylmethyl ester. The Boc-protected amine is formed by reacting L-alanine with an excess of di-tert-butyl dicarbonate (Boc2O) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TSA). The phenylmethyl ester is then added to the Boc-protected amine by reacting it with phenylmethyl bromide in the presence of a base, such as sodium bicarbonate.

Scientific Research Applications

3-Boc-N-Cbz-L-Ala-Phe has been used in a wide range of scientific research applications, including drug discovery, biochemistry, and medical research. The Boc protection of the amino acid provides a convenient way to synthesize peptides, peptidomimetics, and other bioactive molecules. The phenylmethyl ester group also provides a convenient way to attach additional functional groups to the molecule. This makes it possible to synthesize a wide range of compounds with different biological activities. In addition, 3-Boc-N-Cbz-L-Ala-Phe can be used as a model compound to study the structure, function, and interactions of peptides and peptidomimetics.

properties

IUPAC Name

benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJSHTUXTOKIBY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747416
Record name Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

239785-37-6
Record name Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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